molecular formula C6-H14 B166423 2,2-dimethylbutane CAS No. 75-83-2

2,2-dimethylbutane

Cat. No.: B166423
CAS No.: 75-83-2
M. Wt: 86.18 g/mol
InChI Key: HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Description

2,2-Dimethylbutane, also known as neohexane, is an organic compound with the molecular formula C6H14. It is a colorless liquid that is odorless and highly flammable. This compound is a branched alkane and one of the isomers of hexane. It is characterized by its compact structure, featuring a quaternary carbon atom and a butane backbone .

Mechanism of Action

Target of Action

2,2-Dimethylbutane, also known as neohexane , is an organic compound and an alkane. It is primarily used as a probe molecule in laboratory settings to study the active sites of metal catalysts . These catalysts are used in hydrogen-deuterium exchange, hydrogenolysis, and isomerization reactions .

Mode of Action

The interaction of this compound with its targets, the metal catalysts, is primarily through the process of hydrogen-deuterium exchange, hydrogenolysis, and isomerization reactions . The compound contains both an isobutyl and an ethyl group, making it well-suited for these reactions .

Biochemical Pathways

It is known that the compound can be synthesized by the hydroisomerisation of 2,3-dimethylbutane using an acid catalyst . It can also be synthesized by isomerization of n-pentane in the presence of a catalyst containing combinations of one or more of palladium, platinum, rhodium, and rhenium on a matrix of zeolite, alumina, silicon dioxide, or other materials .

Pharmacokinetics

It’s important to note that the compound is a colorless liquid with a molar mass of 86178 g·mol −1 . It has a boiling point of 49.7 to 49.9 °C , indicating its volatility.

Result of Action

It is known that the compound plays a crucial role in facilitating reactions such as hydrogen-deuterium exchange, hydrogenolysis, and isomerization .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of catalysts . The composition of the final mixture resulting from its reactions is temperature-dependent . Therefore, the desired final component can be obtained through a choice of catalyst and by combinations of temperature control and distillations .

Biochemical Analysis

. .

Biochemical Properties

Currently, there is limited information available on the specific biochemical interactions of 2,2-dimethylbutane with enzymes, proteins, and other biomolecules. It is known that this compound is used as a probe molecule in techniques which study the active sites of metal catalysts .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is often used as a probe molecule in techniques which study the active sites of metal catalysts . Over time, the effects of this compound may change depending on the stability of the compound and the specific experimental conditions.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbutane primarily undergoes reactions typical of alkanes, including combustion, halogenation, and cracking.

    Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water.

    Halogenation: This compound can react with halogens such as chlorine or bromine under UV light to form various haloalkanes.

    Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (e.g., chlorine or bromine) and UV light.

    Cracking: Requires high temperatures and pressures, often in the presence of a catalyst.

Major Products:

    Combustion: Carbon dioxide and water.

    Halogenation: Haloalkanes such as 2-chloro-2,2-dimethylbutane.

    Cracking: Smaller hydrocarbons such as methane, ethane, and propane.

Scientific Research Applications

2,2-Dimethylbutane is used in various scientific research applications due to its unique properties:

    Chemistry: It serves as a reference compound in gas chromatography and as a probe molecule in studies of catalytic processes.

    Biology: It is used in studies involving the metabolism of hydrocarbons.

    Medicine: While not directly used in medicine, it is involved in the synthesis of intermediates for pharmaceutical compounds.

    Industry: It is used as an additive in fuels and in the manufacture of agricultural chemicals.

Comparison with Similar Compounds

2,2-Dimethylbutane is unique among its isomers due to its highly branched structure and the presence of a quaternary carbon atom. Similar compounds include:

These compounds share similar physical and chemical properties but differ in their molecular structures and specific applications.

Properties

IUPAC Name

2,2-dimethylbutane
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InChI

InChI=1S/C6H14/c1-5-6(2,3)4/h5H2,1-4H3
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InChI Key

HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)C
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Molecular Formula

C6H14
Record name NEOHEXANE
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DSSTOX Substance ID

DTXSID4025111
Record name 2,2-Dimethylbutane
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Molecular Weight

86.18 g/mol
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Physical Description

Neohexane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Irritating vapor. Flash point -54 °F., Colorless liquid with mild gasoline-like odor; [ACGIH], Clear liquids with mild, gasoline-like odors.
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Boiling Point

121.5 °F at 760 mmHg (NTP, 1992), 49.7 °C, 121.5 °F
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Flash Point

-54 °F (NTP, 1992), -54 °F (-48 °C) closed cup, -54 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 21.2 mg/L at 25 °C, Soluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride
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Density

0.649 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6444 g/cu cm at 25 °C, 0.649
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), 3
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Vapor Pressure

274 mmHg at 70 °F ; 400 mmHg at 87.8 °F (NTP, 1992), 319.0 [mmHg], 319 mm Hg at 25 °C, 274 mmHg
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Color/Form

Colorless liquid

CAS No.

75-83-2
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Melting Point

-148 °F (NTP, 1992), -99.9 °C, -148 °F
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Synthesis routes and methods

Procedure details

Complex 6 was also tested for the hydrogenation of several other substrates. Heating 1-octene with complex 6 (10 mol %) under 4 atm H2 (THF-d8 solvent, 80° C., 24 hours) produced n-octane (70%) and internal octene isomers (30%, arising from isomerization of the 1-octene) (Table 6, entry 2). Prolonging the reaction time to 48 hours resulted in a higher yield (76%) of n-octane. Internal octene isomers (24%) remained at the end of the reaction, indicating that the terminal 1-octene is hydrogenated more rapidly than its internal isomers. The more sterically hindered olefins 3,3-dimethyl-1-butene and α-methylstyrene were also hydrogenated under the same reaction conditions (4 atm H2, 80° C.), albeit somewhat more slowly, affording neohexane (97%) and isopropylbenzene (48%) after 48 hours (Table 6, entries 3 and 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefins 3,3-dimethyl-1-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%
Yield
48%

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethylbutane
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2,2-dimethylbutane
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2,2-dimethylbutane
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2,2-dimethylbutane
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2,2-dimethylbutane
Reactant of Route 6
2,2-dimethylbutane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.